molecular formula C24H32F2N12O8P2S2 B13889744 azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene

azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene

Cat. No.: B13889744
M. Wt: 780.7 g/mol
InChI Key: HGYDKGHNNZBHIY-VKEOINCVSA-N
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Description

This compound is a highly complex macrocyclic phosphazane derivative characterized by:

  • Polycyclic framework: An octacyclic system fused with hexaoxa (six oxygen atoms), decaza (ten nitrogen atoms), and diphosphorus (λ⁵ oxidation state) groups .
  • Functional groups: Two fluorine atoms (at C29 and C41), two hydroxyl groups (at C34 and C39), and bis(sulfanylidene) (S=S) moieties .
  • Stereochemistry: Multiple chiral centers (1R,3R,28R, etc.) and a Z-configuration double bond at C15 .
  • Applications: Likely functions as a flame retardant or supramolecular building block due to its phosphorus-sulfur-nitrogen backbone, which enhances thermal stability and reactivity .

Properties

Molecular Formula

C24H32F2N12O8P2S2

Molecular Weight

780.7 g/mol

IUPAC Name

azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene

InChI

InChI=1S/C24H26F2N10O8P2S2.2H3N/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);2*1H3/b2-1-;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1

InChI Key

HGYDKGHNNZBHIY-VKEOINCVSA-N

Isomeric SMILES

C1/C=C\CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=S)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)O)F.N.N

Canonical SMILES

C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=S)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)O)F.N.N

Origin of Product

United States

Preparation Methods

Multi-step Assembly of the Octacyclic Core

  • Step 1: Synthesis of Heterocyclic Precursors

    • Preparation of nitrogen-rich heterocycles such as imidazole, pyrazole, or other azacycles that serve as building blocks.
    • Use of protected intermediates to control reactivity and stereochemistry.
  • Step 2: Cyclization Reactions

    • Sequential cyclization to form fused rings, possibly employing intramolecular nucleophilic substitution or cycloaddition reactions.
    • Use of templating agents or catalysts to direct ring closure and maintain stereochemical integrity.

Hydroxylation and Sulfur Incorporation

  • Hydroxyl groups at positions 34 and 39 are introduced via oxidation of corresponding carbon centers or through nucleophilic substitution with hydroxide sources.
  • Sulfanyl (-SH) and sulfanylidene (=S) groups are introduced by thiolation reactions, possibly using thiolating agents like Lawesson’s reagent or phosphorus pentasulfide, followed by controlled oxidation to achieve the desired oxidation state.

Phosphorylation and Formation of Diphosphaoctacyclic Structure

  • Phosphorylation steps involve reaction with phosphorus oxychloride (POCl3) or other phosphorus(V) reagents to install diphosphate groups.
  • Formation of phosphorus-nitrogen bonds within the macrocyclic framework to complete the diphosphaoctacyclic structure.
  • Careful control of reaction conditions to preserve the integrity of other functional groups.

Final Purification and Characterization

  • Purification by chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).
  • Structural confirmation by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Data Table Summarizing Key Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Heterocyclic precursor synthesis Protected nitrogen heterocycles, base catalysts Formation of azacyclic building blocks
2 Cyclization Intramolecular nucleophilic substitution, cycloaddition Construction of octacyclic core
3 Selective fluorination DAST or Selectfluor, low temperature Introduction of fluorine atoms at C29, C41
4 Hydroxylation Oxidizing agents or nucleophilic substitution Installation of hydroxy groups at C34, C39
5 Thiolation and oxidation Lawesson’s reagent, phosphorus pentasulfide Formation of sulfanyl and sulfanylidene groups
6 Phosphorylation POCl3 or phosphorus(V) reagents Incorporation of diphosphorus moieties
7 Purification HPLC, preparative TLC Isolation of pure target compound
8 Characterization NMR, MS, X-ray crystallography Confirmation of structure and purity

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or disulfides .

Scientific Research Applications

Azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene has significant applications in scientific research. It is used as a stimulator of interferon genes (STING) agonist with potent pan-genotypic activity . This compound has shown broad activity in all major human STING variants and has potent antitumor activity with long-lasting immune memory response in a mouse liver metastatic tumor model . Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Key Features Applications Reference
Target Compound Macrocyclic, Pλ⁵, S=S, F, OH, polycyclic Flame retardancy, supramolecular chemistry
1,3-Di-(N/-2-pyrimidinylsulfanilamide)-2,4-di[aminoacetic acid]-2,4-dichlorocyclodiphosph(V)azane Cyclodiphosphazane, Cl, NH₂CH₂COOH substituents Polyurethane flame retardant (LOI = 28–32)
cis-Se-Oxidized Cyclodiphosph(V/V)azane cis-conformation, Se=O, tert-butylamino substituents Supramolecular synthons via hydrogen bonds
Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide Sulfoxide (S=O), nitro groups, aromatic rings Unspecified (structural analysis)

Key Observations :

  • The target compound’s bis(sulfanylidene) groups differentiate it from sulfur-free cyclodiphosphazanes (e.g., chlorine- or oxygen-containing variants) .
  • Unlike cis-cyclodiphosph(V/V)azanes, which prioritize hydrogen bonding for supramolecular assembly, the target compound’s fluorine and hydroxyl groups may enable halogen bonding or acid-base interactions .
Flame Retardancy Performance
  • Limiting Oxygen Index (LOI) : Cyclodiphosphazane additives in polyurethane varnish achieve LOI values of 28–32, attributed to synergistic P-N-Cl effects . The target compound’s P-S-N-F system may further improve LOI due to sulfur’s radical-scavenging properties .
  • Mechanical Properties : Chlorinated cyclodiphosphazanes reduce polyurethane flexibility by 15–20% . The target compound’s hydroxyl groups could mitigate brittleness via hydrogen bonding with the polymer matrix .
Supramolecular and Catalytic Potential
  • cis-Cyclodiphosph(V/V)azanes form reproducible R₂¹(8) hydrogen bonds for crystal engineering . The target compound’s hydroxyl and sulfanylidene groups could enable dual hydrogen-bonding and redox activity, expanding its utility in catalysis or sensing .

Biological Activity

The compound known as "azane; (1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ\lambda 5,39λ\lambda 5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene" is a complex azane derivative with significant biological implications. This article aims to delve into its biological activity through a review of diverse research findings and case studies.

Chemical Structure and Properties

Azanes are characterized by their acyclic structure composed solely of nitrogen and hydrogen atoms. The specific compound features a complex arrangement of multiple functional groups and heteroatoms that enhance its reactivity and potential biological activity.

Structural Features

  • Nitrogen Backbone : The compound contains a series of nitrogen atoms linked in a specific configuration that influences its chemical behavior.
  • Functional Groups : The presence of difluoro and hydroxy groups contributes to the compound's reactivity.
  • Phosphorus and Sulfur Atoms : These elements play crucial roles in defining the compound's interaction with biological systems.

Antimicrobial Properties

Research has shown that azane derivatives exhibit notable antimicrobial activity against various pathogens. For instance:

  • Cyclodiphosph(V)azane Complexes : Studies have indicated that certain metal complexes derived from cyclodiphosph(V)azane demonstrate high bactericidal activity. For example:
    • Chromium(III) complexes showed superior antimicrobial properties compared to other metal complexes such as Co(II) and Ni(II) .

The biological activity of azane compounds often involves interactions with cellular components:

  • DNA Interaction : Some azane derivatives can form crosslinks with DNA after hydrolysis. This interaction can lead to the disruption of DNA replication and transcription processes .
  • Enzyme Inhibition : Certain azane derivatives may inhibit enzymes critical for microbial survival or proliferation.

Case Studies

  • Antibacterial Activity : A study on novel cyclodiphosph(V)azane derivatives indicated effective antibacterial action against Gram-positive and Gram-negative bacteria .
  • Bactericidal Efficacy : Research highlighted that specific thiazoline-cyclodiphosph(V)azane complexes exhibited higher bactericidal activity than their parent ligands .

Summary of Biological Activities

Compound TypeAntimicrobial ActivityNotable Findings
Cyclodiphosph(V)azane ComplexesHighSuperior activity observed in Cr(III) complexes
Thiazoline-Cyclodiphosph(V)azaneModerate to HighHigher activity than parent ligands
Novel DerivativesVariableEffective against both Gram-positive and Gram-negative bacteria

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